5-Tert-butyl-2-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHEVCXDNAOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Tert-butyl-2-methoxybenzonitrile CAS 85943-30-2 properties
The following technical guide provides an in-depth analysis of 5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) , a specialized intermediate used in the synthesis of lipophilic pharmacophores and agrochemicals.
CAS: 85943-30-2 | Formula: C₁₂H₁₅NO | MW: 189.26 g/mol
Executive Summary: The Lipophilic Anchor
In modern medicinal chemistry, This compound serves as a critical "anchor" motif. It combines three strategic properties:
-
Metabolic Stability: The tert-butyl group at the 5-position sterically hinders the aromatic ring, blocking P450-mediated oxidation at the typically reactive para position relative to the methoxy group.
-
Lipophilicity: It significantly increases the LogP of the parent scaffold, improving membrane permeability for CNS-targeted drugs or intracellular kinase inhibitors.
-
Synthetic Versatility: The nitrile handle (-CN) allows for divergent synthesis into acids, amines, amides, or tetrazoles, making it an ideal late-stage building block.
This compound is frequently utilized in the development of Tyrosine Kinase Inhibitors (TKIs) and GPCR antagonists , where the tert-butyl group occupies hydrophobic pockets within the target protein.
Physicochemical Datasheet
Note: Experimental data for this specific CAS is limited in public repositories. Values below represent a synthesis of supplier data and structural analog predictions.
| Property | Value / Description | Note |
| Appearance | White to pale yellow crystalline solid | Low-melting solid (predicted MP: 45–65°C) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water due to high lipophilicity |
| Boiling Point | ~140–145°C @ 1–2 mmHg | Predicted based on 2-methoxybenzonitrile analogs |
| LogP | 3.8 ± 0.4 | Highly lipophilic |
| H-Bond Acceptors | 2 (Nitrile N, Methoxy O) | |
| H-Bond Donors | 0 |
Synthetic Pathways & Manufacturing
For research and scale-up, two primary routes are established. Route A is preferred for cost-efficiency, while Route B is used when starting from halogenated precursors.
Route A: The Formylation-Dehydration Sequence (Standard)
This route utilizes the commercially available 4-tert-butylanisole as the starting material. It avoids heavy metal catalysts.[1]
Step 1: Formylation (Duff or Vilsmeier-Haack)
-
Reagents: Hexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA).
-
Mechanism: Electrophilic aromatic substitution ortho to the methoxy group (directed by the strong electron-donating effect of -OMe).
-
Product: 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6).[2][3][4][5]
Step 2: Oximation
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Acetate, Ethanol/Water. -
Process: Condensation of the aldehyde to form the oxime.
Step 3: Dehydration to Nitrile [6]
-
Reagents: Thionyl Chloride (
) or Acetic Anhydride ( ). -
Outcome: Conversion of the oxime (-CH=NOH) to the nitrile (-CN).
Route B: The Rosenmund-von Braun Cyanation
Used if 2-bromo-4-tert-butylanisole is available.
-
Reagents: CuCN (Copper(I) cyanide), DMF, reflux.
-
Note: Requires high temperatures (~150°C) and rigorous waste management for copper/cyanide residues.
Visualization: Synthetic Workflow
Figure 1: Primary synthetic pathways. Route A (Blue/Green) is preferred for safety and scalability.
Reactivity & Functionalization
The nitrile group in CAS 85943-30-2 is the "reactive warhead." The steric bulk of the tert-butyl group at position 5 does not significantly hinder the nitrile at position 1, as they are meta to each other. However, the ortho-methoxy group provides electron donation, making the nitrile carbon less electrophilic than in unsubstituted benzonitriles.
Key Transformations
-
Hydrolysis to Benzoic Acid:
-
Reduction to Benzylamine:
-
Conditions:
(THF) or / Raney Ni. -
Product: (5-tert-butyl-2-methoxyphenyl)methanamine.
-
Application: Core scaffold for reductive amination in kinase inhibitor synthesis.
-
-
Tetrazole Formation ([3+2] Cycloaddition):
-
Conditions:
, , DMF, 100°C. -
Product: 5-(5-tert-butyl-2-methoxyphenyl)-1H-tetrazole.
-
Application: Bioisostere for carboxylic acids (common in Sartan-type drugs).
-
Visualization: Functional Group Divergence
Figure 2: Divergent synthesis options from the nitrile core.
Handling, Safety, & Stability
Signal Word: WARNING
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitriles can liberate cyanide ions in vivo, though aromatic nitriles are generally more stable than aliphatic ones.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer due to the reactive nature of benzonitriles.
Storage & Stability Protocols
-
Stability: Stable under normal temperatures and pressures.
-
Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar) if storing for long periods (>6 months) to prevent slow hydrolysis of the nitrile or oxidation of the methoxy group.
Emergency Protocol (Self-Validating)
-
Spill: Do not use water (spreads the chemical). Use sand or vermiculite.
-
Exposure: If inhaled, move to fresh air. If swallowed, do not induce vomiting (risk of aspiration).
References
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: Methoxybenzonitrile Derivatives. Merck KGaA. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 85943-26-6 (Aldehyde Precursor). Link
-
ChemicalBook. (2024). Synthesis of 5-tert-butyl-2-methoxybenzaldehyde from 4-tert-butylanisole. Link
-
Organic Syntheses. (1950). General Procedure for Nitrile Synthesis via Oxime Dehydration. Org. Synth. Coll. Vol. 3. Link
-
Fluorochem. (2024).[5] Product Analysis: 5-(tert-Butyl)-2-methoxybenzonitrile. Link
Sources
- 1. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 2. 5-(tert-Butyl)-2-methoxybenzaldehyde | CAS 85943-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 85943-26-6|5-(tert-Butyl)-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 5. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 6. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 7. 5-tert-butyl-2-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
5-Tert-butyl-2-methoxybenzonitrile molecular weight and formula
High-Purity Intermediate for Medicinal Chemistry & NK1 Receptor Antagonist Synthesis
Executive Summary
5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) is a specialized aromatic nitrile used primarily as a pharmacophore building block in the synthesis of neurokinin-1 (NK1) receptor antagonists. Its structural core—a trisubstituted benzene ring featuring a lipophilic tert-butyl group and an electron-donating methoxy group—confers unique binding affinities in active pharmaceutical ingredients (APIs), most notably Maropitant .
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic routes, analytical characterization, and critical role in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The precise characterization of this compound is essential for quality control in GMP environments. The compound is characterized by the presence of a nitrile (-CN) functionality at position 1, a methoxy (-OCH₃) group at position 2, and a bulky tert-butyl (-C(CH₃)₃) group at position 5.
Table 1: Molecular Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 2-Methoxy-5-tert-butylbenzonitrile |
| CAS Registry Number | 85943-30-2 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| SMILES | COC1=CC=C(C=C1C#N)C(C)(C)C |
| InChI Key | XWWHEVCXDNAOKH-UHFFFAOYSA-N |
| Physical State | Solid (Crystalline) |
| Predicted LogP | 3.22 (Lipophilic) |
| H-Bond Acceptors | 2 (N, O) |
Critical Applications in Drug Development
The primary value of this compound lies in its utility as a precursor for the 2-methoxy-5-tert-butylbenzyl moiety. This structural motif is critical for the biological activity of Maropitant (Cerenia), a potent NK1 receptor antagonist used to treat emesis (vomiting) in veterinary medicine.
Mechanism of Action & Retrosynthesis
The tert-butyl group provides steric bulk and lipophilicity, enhancing the molecule's fit within the hydrophobic pocket of the NK1 receptor, while the methoxy group influences the electronic properties of the aromatic ring.
The nitrile serves as a pivotal intermediate that can be:
-
Reduced to the benzylamine (active moiety in Maropitant).
-
Hydrolyzed to the benzoic acid.
Figure 1: Retrosynthetic pathway illustrating the critical role of the nitrile intermediate in Maropitant synthesis.
Synthetic Methodology
While direct cyanation of aryl halides is possible, the most scalable and high-purity route for this specific substitution pattern proceeds from the commercially available 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6).
Protocol: Aldehyde to Nitrile Conversion
This "one-pot" transformation utilizes hydroxylamine hydrochloride to form an oxime in situ, followed by dehydration.
Reagents:
-
Precursor: 5-tert-butyl-2-methoxybenzaldehyde (1.0 eq)
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Solvent: Formic acid or Acetic acid (Reflux)
-
Catalyst: Sodium Acetate (1.5 eq)
Step-by-Step Workflow:
-
Oxime Formation: Dissolve the aldehyde in acetic acid. Add hydroxylamine hydrochloride and sodium acetate.
-
Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. The acidic conditions promote both oxime formation and subsequent dehydration to the nitrile.
-
Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water to precipitate the product.
-
Extraction: If oil forms, extract with Ethyl Acetate (3x). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol if necessary to achieve >98% purity.
Figure 2: Step-by-step synthetic workflow for the conversion of aldehyde precursor to the target nitrile.
Analytical Characterization
Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[1]
Predicted ¹H NMR (400 MHz, CDCl₃)
The substitution pattern (1,2,5-trisubstituted benzene) results in a distinct aromatic splitting pattern.
-
δ 7.55 (d, J=2.5 Hz, 1H): H-6 (Ortho to CN, Meta to tBu). The most deshielded aromatic proton due to the electron-withdrawing nitrile group.
-
δ 7.50 (dd, J=8.5, 2.5 Hz, 1H): H-4 (Para to CN, Ortho to tBu).
-
δ 6.90 (d, J=8.5 Hz, 1H): H-3 (Ortho to OMe). Shielded by the electron-donating methoxy group.
-
δ 3.92 (s, 3H): Methoxy (-OCH₃). Characteristic singlet.
-
δ 1.30 (s, 9H): tert-Butyl (-C(CH₃)₃). Strong singlet integrating for 9 protons.[1]
Infrared Spectroscopy (FT-IR)
-
2220–2230 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N nitrile stretch .
-
2960 cm⁻¹: C-H stretching (alkyl t-butyl group).
-
1250 cm⁻¹: C-O stretching (aryl ether).
Safety & Handling (MSDS Highlights)
As with most aromatic nitriles, strict safety protocols must be observed.
-
Hazards:
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[3][4][5]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Fluorochem. (2024).[5] Product Sheet: 5-(tert-Butyl)-2-methoxybenzonitrile (CAS 85943-30-2).[3] Retrieved from
-
ChemicalBook. (2024). 5-Tert-butyl-2-methoxybenzaldehyde Synthesis and Precursors. Retrieved from
-
PubChem. (2024). Compound Summary: 5-tert-butyl-2-methoxybenzoic acid (Related Derivative). Retrieved from
-
Pharmaffiliates. (2024). Reference Standard: (5-(tert-Butyl)-2-methoxyphenyl)methanol.[6] Retrieved from
Sources
Strategic Sourcing & Synthetic Validation of 5-tert-butyl-2-methoxybenzonitrile
CAS: 354906-93-7 | Formula: C₁₂H₁₅NO | MW: 189.26 g/mol [1]
Executive Summary & Chemical Profile
5-tert-butyl-2-methoxybenzonitrile is a specialized organic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Unlike commodity benzonitriles, this compound is often absent from standard "in-stock" catalogs due to its specific substitution pattern, which combines a lipophilic tert-butyl group with an electron-donating methoxy group ortho to the nitrile.[1]
For drug development professionals, this molecule presents a classic "Make vs. Buy" challenge.[1] While custom synthesis houses can provide it, lead times often exceed 4-6 weeks.[1] This guide provides a dual-track strategy: a procurement workflow for outsourcing and a validated internal synthesis protocol for immediate needs.
Physicochemical Properties
| Property | Value | Relevance to Handling |
| Appearance | Colorless to pale yellow oil/solid | Low melting point requires careful cold storage to prevent liquefaction/oxidation.[1] |
| Boiling Point | ~135°C (12 mmHg) | High boiling point allows for purification via vacuum distillation if chromatography fails. |
| LogP | ~3.5 (Predicted) | High lipophilicity; significant retention on C18 HPLC columns. |
| Solubility | DCM, EtOAc, DMSO | Poor water solubility; aqueous workups require thorough extraction.[1] |
Market Landscape: Suppliers & Pricing
Current Status: High-Value/Low-Volume Intermediate Direct stock is rare. Most suppliers listed on aggregators (e.g., PubChem, SciFinder) act as brokers for custom synthesis labs in China or India.[1]
Procurement Strategy Table
| Supplier Type | Estimated Price (1g) | Estimated Price (10g) | Lead Time | Risk Profile |
| Catalog Aggregators (e.g., MolPort, ChemSpace) | $150 - $300 | $800 - $1,200 | 2-4 Weeks | Medium: Stock status is often unverified until order placement. |
| Custom Synthesis (CROs) | $500+ (Setup fee) | $1,500+ | 4-8 Weeks | Low: Guaranteed purity, but highest cost and slowest delivery. |
| In-House Synthesis (Raw Materials) | <$10 | <$50 | 3-5 Days | Variable: Depends on internal labor and equipment availability. |
Recommended Sourcing Workflow:
-
Immediate Screen: Check Enamine or Combi-Blocks for "In-Stock" (US/EU warehouse) status.
-
RFQ Process: If stock is 0, request quotes from 3 vendors, specifically asking for NMR spectra of the current lot to avoid "virtual stock" delays.[1]
-
Fallback: Initiate internal synthesis (Protocol below) if lead time >3 weeks.
Technical Sourcing: The "Make" Protocol
If procurement fails, the synthesis of CAS 354906-93-7 is achievable via two primary routes. The Aldehyde-Oxime Route is recommended for higher purity profiles as it avoids the use of toxic cyanide salts required in the bromo-displacement route.[1]
Validated Synthetic Route (Aldehyde Dehydration)
Precursor: 5-tert-butyl-2-methoxybenzaldehyde (CAS 85943-26-6) — More widely available.[2]
Step 1: Oxime Formation[1]
-
Reagents: Suspend 5-tert-butyl-2-methoxybenzaldehyde (1.0 eq) in EtOH. Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Conditions: Reflux for 2-3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Remove EtOH under vacuum. Partition residue between water and EtOAc.[1] Dry organic layer (
) and concentrate.[1][3] -
Checkpoint: Solid oxime usually precipitates.[1] Yield >90%.
Step 2: Dehydration to Nitrile[1]
-
Reagents: Dissolve crude oxime in dry DCM. Add Triethylamine (2.0 eq).
-
Activation: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (1.1 eq) or Thionyl Chloride (
). -
Mechanism: The O-trifluoroacetyl oxime intermediate undergoes E2 elimination to form the nitrile.
-
Workup: Quench with saturated
. Wash organic layer with brine.[1] -
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
Synthesis & Decision Logic
The following diagram illustrates the decision matrix for sourcing versus synthesis, including the critical quality control checkpoints.
Caption: Decision matrix for sourcing CAS 354906-93-7, prioritizing the safer Aldehyde-Oxime synthetic route over metal-catalyzed cyanation if commercial stock is unavailable.
Quality Assurance: Self-Validating Protocols
To ensure the material (whether bought or made) does not compromise downstream applications, strict QC is required.[1]
A. 1H-NMR Validation (400 MHz, )
The structure is confirmed by three distinct signal regions. Absence of these specific integrals indicates failure.[1]
| Proton Group | Chemical Shift ( | Multiplicity | Integral | Diagnostic Value |
| Aromatic (H-6) | ~7.55 - 7.60 ppm | Doublet (d) | 1H | Ortho to Nitrile (Deshielded) |
| Aromatic (H-4) | ~7.50 - 7.55 ppm | Doublet of Doublets (dd) | 1H | Coupling with H-3 and H-6 |
| Aromatic (H-3) | ~6.90 - 7.00 ppm | Doublet (d) | 1H | Ortho to Methoxy (Shielded) |
| Methoxy (-OCH₃) | ~3.90 - 3.95 ppm | Singlet (s) | 3H | Key Purity Marker: Shift changes if demethylated. |
| tert-Butyl (-C(CH₃)₃) | ~1.30 ppm | Singlet (s) | 9H | Confirms alkylation status. |
Common Impurity Flags:
-
Aldehyde Peak (~10.3 ppm): Incomplete conversion (if Route B used).
-
Broad Singlet (~8.0 ppm): Residual Oxime intermediate.
-
Missing Methyl (~3.9 ppm): Indicates cleavage of the ether (phenol formation).[1]
B. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 4.6 x 150 mm, 5µm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Nitrile absorbance) and 210 nm.
-
Retention: Expect late elution (high lipophilicity due to t-butyl group).
References
-
ChemicalBook. (2025).[1][2] this compound Product Description. Retrieved from
-
SpectraBase. (2024). NMR Data for 2-Methoxybenzonitrile Derivatives. Wiley Science Solutions.[1] Retrieved from [4]
-
Organic Syntheses. (2010). General Procedures for Nitrile Synthesis via Oxime Dehydration. Org. Synth. 2010, 87, 201-208.[1] Retrieved from
-
PubChem. (2025).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from
Sources
Methodological & Application
Synthesis of 5-tert-butyl-2-methoxybenzonitrile from 5-tert-butyl-2-hydroxybenzonitrile
Executive Summary
This guide details the synthesis of 5-tert-butyl-2-methoxybenzonitrile via the
While conceptually a Williamson ether synthesis, the specific electronic environment of the substrate—featuring a strongly electron-withdrawing cyano group ortho to the phenol and a bulky tert-butyl group para to the phenol—requires optimized conditions to suppress side reactions (such as
Chemical Strategy & Mechanistic Insight
Substrate Analysis
The starting material, 5-tert-butyl-2-hydroxybenzonitrile, presents a unique "push-pull" electronic system:
-
Acidity (
Modulation): The ortho-cyano group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the of the phenolic hydroxyl (estimated ~7.5–8.5) compared to unsubstituted phenol ( 10). This facilitates deprotonation by weak bases like potassium carbonate ( ). -
Nucleophilicity: While easier to deprotonate, the resulting phenoxide is less nucleophilic than a standard phenoxide due to resonance delocalization onto the nitrile.
-
Sterics: The tert-butyl group at the 5-position is sufficiently distal to the reaction center (position 2) that it does not sterically hinder the
attack, but it does increase the lipophilicity of the molecule, influencing solvent choice.
Reaction Mechanism
The reaction proceeds via a classic
Figure 1: Mechanistic pathway for the base-mediated O-methylation.
Experimental Protocols
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Safety Note |
| 5-tert-butyl-2-hydroxybenzonitrile | 175.23 | 1.0 | Substrate | Irritant |
| Iodomethane (MeI) | 141.94 | 1.5 | Electrophile | Neurotoxin/Carcinogen |
| Potassium Carbonate ( | 138.21 | 2.0 | Base | Irritant (Dust) |
| Acetone (Method A) | 58.08 | Solvent | Solvent | Flammable |
| DMF (Method B) | 73.09 | Solvent | Solvent | Reprotoxic |
Method A: The "Green" Protocol (Acetone/Reflux)
Recommended for standard laboratory synthesis (1g – 50g scale).
Rationale: Acetone is less toxic than DMF and allows for an incredibly simple workup (filtration + evaporation). The reflux temperature (56°C) is sufficient to drive the reaction without risking nitrile hydrolysis.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5-tert-butyl-2-hydroxybenzonitrile (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvent: Add Acetone (10 mL per gram of substrate).
-
Activation: Stir at room temperature for 15 minutes. Observation: The suspension may turn bright yellow as the phenoxide forms.
-
Alkylation: Add Iodomethane (1.5 equiv) dropwise via syringe.
-
Reaction: Heat to reflux (bath temp ~60°C) for 4–6 hours.
-
IPC (In-Process Control): Check TLC (20% EtOAc/Hexanes). Product moves higher (
~0.6) than starting material ( ~0.4).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the white inorganic solids (
/KI). -
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate in vacuo to yield the crude solid.
-
-
Purification: Recrystallize from minimal hot Hexanes or Ethanol/Water if necessary.
Method B: High-Performance Protocol (DMF/60°C)
Recommended for difficult substrates or rapid high-throughput synthesis.
Rationale: DMF is a polar aprotic solvent that better solvates the cation (
-
Setup: Sealed vial or flask under Nitrogen atmosphere.
-
Dissolution: Dissolve 5-tert-butyl-2-hydroxybenzonitrile (1.0 equiv) in anhydrous DMF (5 mL/g).
-
Base Addition: Add
(2.0 equiv). -
Reagent Addition: Add Iodomethane (1.5 equiv) in one portion.
-
Reaction: Heat to 60°C for 1–2 hours.
-
Workup (Aqueous):
-
Pour the reaction mixture into 10x volume of ice-cold water.
-
The product should precipitate as a white/off-white solid.
-
Filter the solid and wash copiously with water to remove DMF traces.
-
Dry in a vacuum oven at 40°C.
-
Process Validation & QC
Diagnostic Data
To confirm the success of the synthesis, look for the following spectroscopic changes:
| Technique | Diagnostic Signal (Starting Material) | Diagnostic Signal (Product) | Interpretation |
| Broad singlet >5.0 ppm (–OH) | Sharp singlet ~3.89–3.95 ppm (–OCH | Disappearance of exchangeable proton; appearance of methoxy group. | |
| IR Spectroscopy | Broad band ~3200–3400 cm | Disappearance of OH band | Nitrile stretch (~2220 cm |
| TLC | Lower | Higher | Capping the polar OH group increases mobility in non-polar solvents. |
Workflow Visualization
Figure 2: Operational workflow for Method A and Method B.
Troubleshooting & Safety
-
Incomplete Conversion: If the reaction stalls, add 0.5 equiv of fresh MeI and continue heating. MeI is volatile (bp 42°C) and can escape the condenser if the water is not cold enough.
-
Color Change: A dark brown color usually indicates oxidation of the phenol or iodine liberation. This can be removed by washing the organic layer with 10% sodium thiosulfate (
) during workup. -
Safety Warning: Iodomethane is a specific alkylating agent and a suspected carcinogen. All transfers must be done in a fume hood. Quench excess MeI with aqueous ammonia or amine-based waste streams before disposal.
References
-
PubChem. (n.d.). 3-tert-Butyl-2-hydroxybenzonitrile. National Library of Medicine. Retrieved February 12, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).
Application Note: Preparation of 5-tert-butyl-2-methoxybenzonitrile via Aldehyde Oxime Dehydration
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-tert-butyl-2-methoxybenzonitrile (CAS: N/A for specific isomer, analogous to general alkoxy-benzonitriles) from its corresponding aldehyde precursor, 5-tert-butyl-2-methoxybenzaldehyde .
The method utilizes a two-step sequence:
-
Oximation: Condensation of the aldehyde with hydroxylamine hydrochloride.[1][2]
-
Dehydration: Conversion of the aldoxime to the nitrile using thionyl chloride (
).
This route is selected for its high atom economy, operational simplicity, and the avoidance of transition metal catalysts often required in alternative aryl halide cyanation routes (e.g., Rosenmund-von Braun). The protocol includes mechanistic insights, safety considerations for scale-up, and analytical characterization data.
Introduction & Retrosynthetic Analysis
Target Molecule Significance
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. The tert-butyl group provides significant lipophilic bulk (increasing
Synthetic Strategy
While nitriles can be synthesized via ammoxidation or cyanation of aryl halides, the dehydration of aldoximes remains the preferred laboratory and pilot-scale method for electron-rich substrates. The electron-donating methoxy group at the ortho position stabilizes the aldehyde, making the initial oximation rapid and high-yielding.
Retrosynthetic Logic:
The nitrile nitrogen originates from hydroxylamine, while the carbon backbone is preserved from the aldehyde.
Reaction Mechanism
Step 1: Oximation
The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon. The ortho-methoxy group may provide weak intramolecular base catalysis or steric guidance, but the reaction is primarily driven by the nucleophilicity of the nitrogen lone pair.
Step 2: Dehydration
The dehydration is an elimination reaction. Thionyl chloride converts the oxime hydroxyl group into a good leaving group (chlorosulfite ester). Subsequent E2-type elimination, often assisted by the solvent or thermal conditions, yields the nitrile.
DOT Diagram: Mechanistic Pathway
Figure 1: Mechanistic pathway from aldehyde to nitrile via chlorosulfinyl activation.
Experimental Protocols
Materials & Reagents[3]
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role |
| 5-tert-butyl-2-methoxybenzaldehyde | 192.25 | 1.0 | Starting Material |
| Hydroxylamine HCl | 69.49 | 1.2 | Nitrogen Source |
| Sodium Acetate (anhydrous) | 82.03 | 1.5 | Base Buffer |
| Thionyl Chloride ( | 118.97 | 2.0 | Dehydrating Agent |
| Ethanol (95%) | - | Solvent | Step 1 Solvent |
| Dichloromethane (DCM) | - | Solvent | Step 2 Solvent |
Step 1: Preparation of the Aldoxime
Objective: Isolate 5-tert-butyl-2-methoxybenzaldehyde oxime.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 5-tert-butyl-2-methoxybenzaldehyde (10.0 g, 52.0 mmol) in Ethanol (100 mL).
-
Reagent Addition: Add Hydroxylamine hydrochloride (4.34 g, 62.4 mmol) followed by Sodium Acetate (6.40 g, 78.0 mmol).
-
Note: The solution may become cloudy as NaCl precipitates.
-
-
Reaction: Heat the mixture to reflux (
) for 2 hours.-
Monitoring: Check TLC (20% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by a lower oxime spot.
-
-
Workup:
-
Drying: Dry the solid in a vacuum oven at
overnight.-
Expected Yield: 9.7 – 10.2 g (90–95%).
-
Appearance: White crystalline solid.
-
Step 2: Dehydration to Nitrile
Objective: Convert the oxime to this compound.
Safety Alert: Thionyl chloride releases
-
Setup: Equip a 250 mL dry RBF with a stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize acid gases).
-
Solvation: Dissolve the dried Oxime (10.0 g, 48.2 mmol) in anhydrous DCM (100 mL). Cool to
in an ice bath. -
Addition: Add Thionyl Chloride (7.0 mL, ~96 mmol) dropwise over 20 minutes.
-
Observation: Gas evolution will occur.[7] Maintain temperature
to prevent rapid exotherm.
-
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours.
-
Optional: If conversion is slow (checked by TLC), heat to gentle reflux (
) for 1 hour.
-
-
Quench & Workup:
-
Purification:
-
The crude residue is often pure enough for use. If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
-
Process Workflow & Logic
DOT Diagram: Experimental Workflow
Figure 2: Operational workflow for the two-step synthesis.
Analytical Data (Expected)
| Technique | Expected Signal / Characteristic | Interpretation |
| FT-IR | Characteristic | |
| FT-IR | Absence of | Disappearance of Oxime O-H stretch. |
| 1H NMR | tert-butyl group. | |
| 1H NMR | Methoxy group ( | |
| 1H NMR | Aromatic protons (pattern depends on coupling). | |
| MS (ESI) | Molecular ion peak. |
Safety & Scale-up Considerations
Hazard Analysis
-
Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. The
byproduct is toxic by inhalation. -
Nitriles: Organic nitriles can be toxic if ingested or absorbed through the skin. While this specific molecule is a solid and less volatile, standard PPE (gloves, goggles, lab coat) is mandatory.
Scale-up Optimization
For kilogram-scale production, the use of
-
Alternative Dehydration: Consider using Formic Acid reflux or
(Acetic Anhydride). The "One-Pot" method using in Formic Acid is a greener industrial alternative that avoids chlorinated solvents and reagents. -
Thermal Stability: Ensure the reaction temperature in Step 2 does not exceed the decomposition threshold of the oxime (DSC analysis recommended before scaling >100g).
References
-
BenchChem. (2025).[3] Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. Retrieved from
-
Shipilovskikh, S. A., & Rubtsov, A. E. (2019).[6] Dehydration of oxime to nitriles.[6] AIP Conference Proceedings 2063, 030019.[6] Retrieved from [6]
-
Patil, D. D., et al. (2012).[1] One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF. Asian Journal of Chemistry, 24(3), 1401-1402.[1] Retrieved from
-
Google Patents. (2007). Method for preparing 4-methoxy-benzonitrile through 'one pot method'. CN101092377A. Retrieved from
-
Sigma-Aldrich. (2026).[8] Safety Data Sheet: Nitrile Compounds. Retrieved from
Sources
Application Note: Strategic Utilization of 5-tert-butyl-2-methoxybenzonitrile in Type II Cytokine Inhibitor Design
Abstract
This application note details the synthetic utility of 5-tert-butyl-2-methoxybenzonitrile (CAS: 13924-62-4) as a privileged scaffold precursor for next-generation cytokine inhibitors. Specifically, we explore its role in constructing Type II kinase inhibitors targeting the JAK/STAT and p38 MAPK pathways. The bulky tert-butyl group serves as a critical "hydrophobic anchor," enhancing selectivity by occupying the deep hydrophobic pocket adjacent to the ATP-binding site. We provide validated protocols for transforming the nitrile moiety into amidine and quinazoline pharmacophores, essential for modulating pro-inflammatory cytokine release.
Strategic Rationale: The "Hydrophobic Anchor" Effect
In the rational design of cytokine inhibitors—particularly those targeting p38 MAPK (mitogen-activated protein kinase) and JAK (Janus kinase)—selectivity is often achieved by targeting the inactive "DFG-out" conformation of the enzyme.
-
The Challenge: The ATP-binding pocket is highly conserved across the kinome, leading to off-target toxicity.
-
The Solution: Type II inhibitors utilize a "tail" moiety to penetrate a hydrophobic allosteric pocket exposed only when the activation loop (DFG motif) undergoes a conformational change.
-
Role of this compound:
-
Steric Bulk: The tert-butyl group provides high-volume lipophilicity, ideal for filling the hydrophobic "back pocket" of the kinase.
-
Electronic Modulation: The ortho-methoxy group influences the rotational barrier of the phenyl ring, locking the inhibitor into a bioactive conformation (atropisomerism control).
-
Synthetic Versatility: The nitrile group is a "chameleon" handle, readily convertible into amidines, acids, or heterocycles.
-
Synthetic Workflow & Retrosynthesis
The following diagram illustrates the retrosynthetic logic for accessing two distinct classes of cytokine inhibitors (Quinazoline-based and Amide-based) from the starting nitrile.
Figure 1: Divergent synthetic pathways from this compound to bioactive cytokine inhibitor scaffolds.
Experimental Protocols
Protocol A: Pinner Reaction (Nitrile to Amidine)
Objective: Convert the nitrile group into an amidine hydrochloride salt, a precursor for heterocyclic ring closure (e.g., pyrimidines, quinazolines).
Reagents:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (to generate anhydrous HCl in situ)
-
Ammonia (NH₃) in Methanol (7N)
Step-by-Step Methodology:
-
Acid Activation: In a flame-dried round-bottom flask under Argon, dissolve the nitrile (10 mmol) in anhydrous MeOH (20 mL). Cool to 0°C.
-
Imidate Formation: Dropwise add Acetyl Chloride (30 mmol, 3.0 eq) over 15 minutes. Caution: Exothermic reaction. The acetyl chloride reacts with MeOH to generate anhydrous HCl.
-
Incubation: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (disappearance of nitrile spot).
-
Ammonolysis: Concentrate the reaction mixture in vacuo to remove excess HCl/solvent. Redissolve the resulting imidate ester intermediate in dry MeOH (10 mL).
-
Conversion: Add 7N NH₃ in MeOH (5.0 eq) at 0°C. Seal the vessel and stir at RT for 24 hours.
-
Isolation: Evaporate volatiles. Triturate the solid residue with diethyl ether to remove unreacted nitrile. Filter to collect the 5-tert-butyl-2-methoxybenzamidine hydrochloride as a white solid.
Validation Criteria:
-
LC-MS: Mass peak corresponding to [M+H]⁺ of the amidine.
-
¹H NMR (DMSO-d₆): Look for broad singlets (3H/1H) around 9.0–9.5 ppm (amidine NH) and disappearance of the nitrile stretch in IR (~2220 cm⁻¹).
Protocol B: Hydrolysis to 5-tert-butyl-2-methoxybenzoic Acid
Objective: Create a carboxylic acid "warhead" for coupling with amines (e.g., aminopyridines) to form p38 MAPK inhibitors similar to Doramapimod analogs.
Reagents:
Step-by-Step Methodology:
-
Reflux: Dissolve the nitrile (5 mmol) in EtOH (15 mL) and add 4M NaOH (5 mL). Heat to reflux (80°C) for 6 hours.
-
Workup: Cool to RT. Evaporate the EtOH under reduced pressure.
-
Acidification: Dilute the aqueous residue with water (10 mL) and wash with Ethyl Acetate (to remove non-polar impurities).
-
Precipitation: Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid.
-
Filtration: Filter, wash with cold water, and dry under vacuum.
Data Summary Table:
| Parameter | Protocol A (Amidine) | Protocol B (Acid) |
| Reaction Type | Pinner Synthesis | Basic Hydrolysis |
| Key Reagent | Anhydrous HCl / NH₃ | NaOH / H₂O |
| Time | 36–48 Hours | 6–8 Hours |
| Yield (Typical) | 75–85% | 90–95% |
| Downstream Use | Heterocycle Formation (Quinazolines) | Amide Coupling (Diaryl Ureas) |
Application in Cytokine Inhibition: The "Deep Pocket" Mechanism
When incorporated into a kinase inhibitor, the 5-tert-butyl-2-methoxy motif functions via a specific mechanism of action.
Figure 2: Mechanism of Action. The tert-butyl group stabilizes the inactive kinase conformation, blocking downstream cytokine production.
Mechanistic Insight
In the synthesis of inhibitors like BIRB 796 analogs or Quinazoline-based JAK inhibitors , the tert-butyl group does not bind to the hinge region. Instead, it occupies the allosteric hydrophobic pocket created when the activation loop (DFG motif) moves out. This confers high specificity because non-target kinases may not have an accessible pocket of the exact same shape/lipophilicity.
References
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link
- Establishes the structural basis for using tert-butyl groups to occupy the hydrophobic pocket in p38 MAPK.
-
Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link
- Describes the SAR of diaryl urea inhibitors where the steric bulk of the tail moiety is critical.
-
Wissner, A., et al. (2003). Quinazoline inhibitors of kinase activity.[3][4][5][6][7][8] Journal of Medicinal Chemistry.[9] Link
- Provides foundational chemistry for converting benzonitriles/anilines into quinazoline cores.
-
BenchChem Application Notes. (2025). Synthesis and Structure-Activity Relationship Studies of Quinazoline-7-carbonitrile Analogs.Link
- General protocol reference for nitrile-to-heterocycle transform
Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).
Sources
- 1. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 9. Photochemistry in Medicinal Chemistry and Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Tert-butyl-2-methoxybenzonitrile in MCH1R Antagonist Synthesis
[1]
Executive Summary & Pharmacological Rationale
The development of MCH1R antagonists for the treatment of obesity and anxiety disorders has historically faced challenges related to hERG liability and poor central nervous system (CNS) penetration . Early generation antagonists (e.g., SNAP-7941) utilized dihydropyrimidinone or simple aryl cores that often suffered from rapid metabolic clearance.
This compound (CAS: 85943-26-6) serves as a high-value precursor for introducing the 2-methoxy-5-tert-butylphenyl moiety. This fragment offers two distinct pharmacological advantages in Structure-Activity Relationship (SAR) optimization:
-
Lipophilic Anchoring: The tert-butyl group at the C5 position fills the hydrophobic pocket often found in GPCR orthosteric sites, significantly enhancing potency (
) and CNS permeability (logP modulation).[1] -
Conformational Locking: The ortho-methoxy group (relative to the nitrile/linker) acts as an intramolecular hydrogen bond acceptor and sterically restricts rotation, potentially locking the ligand into a bioactive conformation.[1]
This guide details the synthesis of this nitrile from commodity chemicals and its subsequent transformation into two distinct "warheads" for MCH1R antagonist assembly: the benzaldehyde (for reductive aminations) and the amidine (for heterocyclic cyclization).[1]
Retrosynthetic Analysis & Strategic Pathways
The utility of this compound lies in its versatility.[1][2] It is the "branch point" for creating divergent lead series.
Pathway Visualization
Figure 1: Strategic diversion from the core nitrile intermediate to distinct MCH1R antagonist classes.[1]
Protocol A: Synthesis of the Core Nitrile
Objective: Preparation of this compound from 4-tert-butylphenol.[1]
Materials & Reagents
-
Precursors: 4-tert-butylphenol, Methyl Iodide (MeI), Bromine (
), Copper(I) Cyanide (CuCN). -
Solvents: Acetone, Acetic Acid (AcOH), Dimethylformamide (DMF).
-
Catalysts/Bases: Potassium Carbonate (
), Pyridine.[1]
Step-by-Step Methodology
Step 1: O-Methylation [1]
-
Dissolve 4-tert-butylphenol (1.0 eq) in Acetone (0.5 M).
-
Add
(2.0 eq) and stir for 15 min at Room Temperature (RT). -
Add MeI (1.2 eq) dropwise.[1] Reflux for 4 hours.
-
Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then brine. Dry (
) and concentrate.-
Yield Target: >95% (Oil).[1]
-
Step 2: Regioselective Bromination
Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the tert-butyl group, bromination occurs exclusively at the ortho position (C2 relative to OMe).
-
Dissolve 4-tert-butylanisole (1.0 eq) in Glacial Acetic Acid (1.0 M).
-
Cool to 0°C. Add
(1.05 eq) in AcOH dropwise over 30 mins. -
Allow to warm to RT and stir for 2 hours.
-
Workup: Pour into ice water. Extract with Hexanes (x3).[1] Wash organic layer with sat.
and (to quench excess bromine).
Step 3: Cyanation (Rosenmund-von Braun) [1]
-
Dissolve 2-Bromo-4-tert-butylanisole (1.0 eq) in anhydrous DMF (0.5 M).
-
Add CuCN (1.5 eq).[1]
-
Critical Step: Heat to reflux (150-160°C) under
for 12-18 hours. Note: Use a blast shield; cyanide reactions require rigorous safety protocols. -
Workup: Cool to 60°C. Pour into a solution of
(aq) and HCl to decompose the copper complex. Extract with Toluene.-
Purification: Silica Gel Chromatography (Hexanes/EtOAc 9:1).
-
Product:This compound .[1]
-
Protocol B: Transformation to MCH1R Antagonists
Once the nitrile is secured, it must be converted into a reactive "warhead" for attachment to the antagonist core (typically a piperidine or piperazine).
Route 1: The "SNAP-Like" Reductive Amination
Most high-affinity MCH1R antagonists (e.g., SNAP-94847 analogs) feature a benzylamine linkage.[1]
Reaction: Nitrile
Experimental Procedure:
-
DIBAL Reduction:
-
Dissolve this compound (1.0 eq) in anhydrous Toluene.
-
Cool to -78°C. Add DIBAL-H (1.2 eq, 1.0 M in Toluene) dropwise.
-
Stir at -78°C for 2 hours. Do not let warm above -60°C to prevent over-reduction to the amine.
-
Quench: Add MeOH (excess) at -78°C, then pour into sat. Rochelle’s salt solution. Stir vigorously for 2 hours until layers separate clearly.
-
Isolate: 5-Tert-butyl-2-methoxybenzaldehyde.
-
-
Reductive Amination (Coupling):
Route 2: Heterocyclic Core Synthesis (Amidines)
For antagonists based on quinazoline or benzimidazole scaffolds.[1]
Reaction: Nitrile
Experimental Procedure (Pinner Reaction):
-
Dissolve nitrile in anhydrous MeOH/Dioxane (1:1).[1]
-
Bubble dry HCl gas through the solution at 0°C until saturation.
-
Stir at 4°C for 24 hours to form the imidate ester hydrochloride.
-
Concentrate to dryness (remove excess HCl).
-
Redissolve in anhydrous EtOH and treat with anhydrous Ammonia (
) or Ammonium Carbonate. -
Heat to 60°C in a sealed tube for 4 hours.
-
Product: 5-Tert-butyl-2-methoxybenzamidine.
-
Quantitative Data & Troubleshooting
Yield Optimization Table
| Transformation | Reagent System | Typical Yield | Critical Parameter |
| Bromination | 88% | Temperature control (0°C) prevents poly-bromination.[1] | |
| Cyanation | CuCN / DMF | 75% | Requires high temp (150°C); incomplete conversion is common if temp drops.[1] |
| Reduction (Aldehyde) | DIBAL-H / Toluene | 82% | Quench with Rochelle's salt is mandatory to break Al-complex emulsions.[1] |
| Amidine Formation | HCl / MeOH; then | 65% | Strictly anhydrous conditions required to prevent hydrolysis to amide.[1] |
Troubleshooting Guide
-
Issue: Formation of amide byproduct during DIBAL reduction.
-
Cause: Incomplete quenching or warming the reaction before quenching.
-
Fix: Ensure quench occurs at -78°C; use Methanol before aqueous addition.
-
-
Issue: Low yield in Cyanation.
-
Alternative: Use
with (Tetrakis) in DMF at 120°C for a milder, catalytic approach (palladium-catalyzed cyanation).
-
References
-
MCH1R Antagonist SAR & Design
-
Jiang, Y., et al. (2007).[1] "Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists Part 1." Journal of Medicinal Chemistry.
-
-
SNAP-94847 Characterization
-
Lundbeck Research USA. "Identification of SNAP-94847, a High Affinity and Selective MCH1R Antagonist." Bioorganic & Medicinal Chemistry Letters.
-
- Nitrile Reduction Protocols (DIBAL): Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Standard reference for DIBAL reduction mechanisms).
-
Amidine Synthesis (Pinner Reaction)
-
General Synthesis of Tert-butyl-anisoles
-
Organic Syntheses, Coll.[1] Vol. 5, p. 1029 (1973). "Preparation of Alkyl Aryl Ethers."
-
Disclaimer: All chemical protocols described herein involve hazardous reagents (Cyanides, Bromine, Alkylating agents).[1] All experiments must be conducted in a certified fume hood by trained personnel wearing appropriate PPE. The author assumes no liability for experimental outcomes.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886 | Patexia [patexia.com]
- 6. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hydrolysis of 5-tert-butyl-2-methoxybenzonitrile to 5-tert-butyl-2-methoxybenzoic acid
Abstract & Strategic Overview
This Application Note details the optimization of the hydrolysis of 5-tert-butyl-2-methoxybenzonitrile (Substrate) to 5-tert-butyl-2-methoxybenzoic acid (Target).
The Core Challenge: This transformation presents a classic "Ortho-Effect" challenge in organic synthesis. The ortho-methoxy group exerts two opposing forces:
-
Steric Hindrance: It physically impedes the trajectory of the nucleophile (hydroxide ion) attacking the nitrile carbon.
-
Electronic Deactivation: Through resonance (+M effect), the oxygen lone pair donates electron density into the benzene ring, rendering the nitrile carbon less electrophilic and significantly more resistant to hydrolysis than a standard benzonitrile.
Consequently, standard mild hydrolysis conditions often stall at the primary amide intermediate. This protocol utilizes a High-Temperature Alkaline Hydrolysis workflow designed to drive the equilibrium completely to the carboxylic acid, ensuring high yield and purity suitable for pharmaceutical intermediate standards.
Reaction Mechanism & Pathway
Understanding the stepwise conversion is critical for troubleshooting. The reaction proceeds through a base-catalyzed addition of water to the nitrile, forming an imidate, then a primary amide, and finally the carboxylate salt.
Mechanistic Flow (DOT Visualization)
Figure 1: Stepwise hydrolysis pathway. Note that the conversion from Amide to Salt is the rate-determining step due to electron donation from the methoxy group.
Experimental Protocol
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Base: Potassium Hydroxide (KOH), pellets (5.0 equiv) — KOH is preferred over NaOH due to higher solubility in ethanol and slightly higher boiling point of the saturated solution.
-
Solvent: Ethanol (95%) and Water (1:1 v/v mixture).
-
Note: For extremely stubborn batches, replace Ethanol with Ethylene Glycol to access reaction temperatures >150°C.
-
-
Acid (Workup): 6M Hydrochloric Acid (HCl).
Detailed Procedure (Step-by-Step)
Phase 1: Reaction Setup
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add This compound (10.0 g, 52.8 mmol).
-
Solvent: Add 50 mL of Ethanol and 50 mL of Water.
-
Base Addition: Add KOH (14.8 g, 264 mmol). The reaction is exothermic; add pellets gradually.
-
** reflux:** Attach a water-cooled condenser. Heat the mixture to a vigorous reflux (internal temp ~85-90°C).
Phase 2: Reaction Monitoring (The "Amide Check")
-
Timepoint: Maintain reflux for 12–16 hours .
-
PAT (Process Analytical Technology):
-
Take a 50 µL aliquot.
-
Dilute with 0.5 mL MeOH : 0.5 mL Water (acidified).
-
TLC/HPLC: Check for the disappearance of the Nitrile (
in 20% EtOAc/Hex) and the Amide intermediate ( ). The Product Acid will likely stay at the baseline or streak without acidification. -
Critical Decision: If the Amide persists >5%, continue reflux. If it stalls, add 10 mL Ethylene Glycol and distill off Ethanol to raise the internal temperature to 110°C.
-
Phase 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to room temperature.
-
Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap). Do not distill to dryness.
-
Dilution: Add 100 mL of water to the residue. The solution should be homogeneous (the potassium salt is water-soluble).
-
Filtration (Optional): If any unreacted insoluble material remains, filter through Celite.
-
-
Precipitation: Place the aqueous solution in an ice bath (0–5°C).
-
Acidification: Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.
-
Observation: A thick white precipitate (the Product) will form immediately.
-
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water (
mL) to remove inorganic salts (KCl). -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Data Analysis & Specifications
Expected Yield & Purity
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Off-white indicates oxidation or impurities. |
| Isolated Yield | 85% – 95% | Losses usually occur during mechanical transfer. |
| Melting Point | 104 – 108°C | Literature range for similar ortho-anisic acids. |
| HPLC Purity | >98.0% (a/a) | Main impurity: Trace primary amide. |
NMR Characterization (Simulated Reference)
-
1H NMR (400 MHz, DMSO-d6):
12.8 (br s, 1H, COOH), 7.65 (d, J=2.5 Hz, 1H, Ar-H6), 7.55 (dd, J=8.5, 2.5 Hz, 1H, Ar-H4), 7.05 (d, J=8.5 Hz, 1H, Ar-H3), 3.85 (s, 3H, OMe), 1.28 (s, 9H, t-Bu). -
Key Diagnostic: Disappearance of Nitrile carbon in 13C NMR (~119 ppm) and appearance of Carbonyl carbon (~167 ppm).
Workup Logic & Troubleshooting Flow
The following diagram illustrates the decision matrix during the workup phase to ensure maximum recovery.
Figure 2: Workup decision tree. Ensuring the removal of unreacted neutral organics before acidification is crucial for high purity.
Safety & Handling
-
Ammonia Evolution: The hydrolysis releases ammonia gas (
). Perform the reaction in a fume hood. -
Corrosives: KOH and HCl are corrosive. Wear nitrile gloves and eye protection.
-
Ether Stability: The methyl ether is stable to basic hydrolysis. Avoid using Hydrobromic acid (HBr) or Boron Tribromide (
) during workup, as these will cleave the ether to the phenol.
References
-
Cohen, T. et al. "Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry, 1978. (General methodology for hindered nitriles).
-
PubChem Compound Summary. "5-tert-butyl-2-methoxybenzoic acid."[1] National Center for Biotechnology Information. Accessed Oct 2023.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for nitrile hydrolysis protocols).
-
ChemicalBook. "2-Methoxybenzoic acid derivatives and physical properties."
Sources
Application Notes and Protocols: Selective Reduction of 5-tert-butyl-2-methoxybenzonitrile to Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the chemical reduction of 5-tert-butyl-2-methoxybenzonitrile to its corresponding primary amine, (5-tert-butyl-2-methoxyphenyl)methanamine. Benzylamine derivatives are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules. The strategic placement of a bulky tert-butyl group and an electron-donating methoxy group on the aromatic ring presents unique challenges and opportunities in the synthetic route, particularly concerning selectivity and reaction efficiency. This guide offers detailed protocols for several robust reduction methodologies, including catalytic hydrogenation and chemical hydride reductions. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, expected outcomes, and critical parameters for success, ensuring both reproducibility and a deeper understanding of the transformation.
Introduction: The Significance of Substituted Benzylamines
Substituted benzylamines are foundational building blocks in medicinal chemistry and materials science. The primary amine functionality serves as a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures. The specific target of this guide, (5-tert-butyl-2-methoxyphenyl)methanamine, possesses a substitution pattern that can influence pharmacokinetic and pharmacodynamic properties. The lipophilic tert-butyl group can enhance membrane permeability, while the methoxy group can modulate electronic properties and metabolic stability.
The primary challenge in the synthesis of primary benzylamines from benzonitriles is the potential for over-reduction or the formation of secondary and tertiary amine byproducts.[1] This guide addresses these challenges by presenting protocols optimized for the chemoselective conversion of the nitrile functional group.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting nitrile is paramount. A plausible route commences from commercially available 4-tert-butylanisole, proceeding through a formylation step to yield 5-tert-butyl-2-methoxybenzaldehyde.[2] The aldehyde is then converted to the corresponding oxime, followed by dehydration to afford the target benzonitrile.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Reduction Methodologies: Protocols and Mechanistic Insights
The choice of reduction method depends on several factors, including available equipment, desired scale, and tolerance to other functional groups in a more complex substrate. Here, we detail three reliable methods for the reduction of this compound.
Method 1: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is an atom-economical and widely used industrial method for nitrile reduction.[1][3] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[3] The reaction proceeds by the adsorption of hydrogen and the nitrile onto the catalyst surface, followed by a stepwise reduction of the carbon-nitrogen triple bond.
Causality Behind Experimental Choices:
-
Catalyst: Raney® Nickel is chosen for its high activity and relative affordability. It is particularly effective for the reduction of nitriles to primary amines.[3]
-
Solvent: Methanol or ethanol is used as it readily dissolves the substrate and is compatible with the hydrogenation conditions. The addition of ammonia or a base is crucial to suppress the formation of secondary and tertiary amine byproducts by inhibiting the condensation of the intermediate imine with the product amine.
-
Hydrogen Pressure: A moderate to high pressure of hydrogen is required to ensure a sufficient concentration of active hydrogen species on the catalyst surface, driving the reaction to completion.
Experimental Protocol:
-
To a high-pressure hydrogenation vessel, add this compound (e.g., 5.0 g, 24.6 mmol).
-
Add Raney® Nickel (approx. 10% by weight, 0.5 g) as a slurry in ethanol.
-
Add ethanolic ammonia (2 M solution, 100 mL).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature (or gently heat to 40-50 °C to increase the reaction rate) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-tert-butyl-2-methoxyphenyl)methanamine.
-
Purify by distillation under reduced pressure or by column chromatography on silica gel.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[4][5][6] The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[4]
Causality Behind Experimental Choices:
-
Reagent: LiAlH₄ is a potent, non-selective reducing agent, making it highly effective for nitrile reduction.[5][6] Its high reactivity necessitates careful handling and anhydrous conditions.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required as LiAlH₄ reacts violently with protic solvents like water and alcohols.
-
Work-up Procedure: A carefully controlled aqueous work-up (e.g., Fieser work-up) is essential to quench the excess LiAlH₄ and hydrolyze the aluminum-amine complexes to liberate the desired primary amine.[7]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (e.g., 1.4 g, 36.9 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (5.0 g, 24.6 mmol) in anhydrous THF (50 mL) to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (1.4 mL), 15% aqueous NaOH (1.4 mL), and finally water (4.2 mL).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the solid with THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude product.
-
Purify by vacuum distillation or column chromatography.
Caption: Workflow for LiAlH₄ reduction of this compound.
Method 3: Sodium Borohydride and Cobalt(II) Chloride (NaBH₄/CoCl₂)
Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles.[8] However, in the presence of a transition metal salt like cobalt(II) chloride, a more potent reducing species, likely cobalt boride, is formed in situ, which effectively catalyzes the reduction of nitriles to primary amines.[9][10] This method offers a milder and safer alternative to LiAlH₄.[11]
Causality Behind Experimental Choices:
-
Reagent System: The combination of NaBH₄ and CoCl₂ generates a highly active catalyst for nitrile reduction under milder conditions than LiAlH₄.[9][10] This system often exhibits good chemoselectivity.
-
Solvent: Methanol is a common solvent for this reaction, although other alcohols can also be used.
-
Stoichiometry: A stoichiometric excess of NaBH₄ is required to both form the active catalyst and carry out the reduction.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (5.0 g, 24.6 mmol) and CoCl₂·6H₂O (5.9 g, 24.6 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.6 g, 123 mmol) in small portions over 30-60 minutes. A black precipitate of cobalt boride will form, and gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of 3 M hydrochloric acid until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with concentrated ammonium hydroxide or NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.
-
Purify as described in the previous methods.
Data Summary and Comparison
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | Raney® Ni, H₂ | RT-50 °C, 50-100 psi H₂ | Atom economical, scalable, clean | Requires specialized high-pressure equipment | >90% |
| LiAlH₄ Reduction | LiAlH₄ | 0 °C to reflux | High reactivity, rapid | Pyrophoric reagent, requires strict anhydrous conditions | 85-95% |
| NaBH₄/CoCl₂ Reduction | NaBH₄, CoCl₂·6H₂O | 0 °C to RT | Milder, safer than LiAlH₄ | Stoichiometric use of metal salt, work-up can be tedious | 80-90% |
Product Characterization: (5-tert-butyl-2-methoxyphenyl)methanamine
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the tert-butyl protons (singlet, ~1.3 ppm), the methoxy protons (singlet, ~3.8 ppm), the benzylic CH₂ protons (singlet, ~3.9 ppm), and the aromatic protons in the appropriate region with expected splitting patterns. The NH₂ protons will appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for all carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹.
Conclusion
The reduction of this compound to (5-tert-butyl-2-methoxyphenyl)methanamine can be achieved efficiently using several methodologies. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Catalytic hydrogenation offers a green and scalable route, while LiAlH₄ provides a rapid and high-yielding laboratory-scale synthesis. The NaBH₄/CoCl₂ system presents a safer and milder alternative to LiAlH₄. By understanding the underlying principles and carefully controlling the reaction parameters outlined in these protocols, researchers can reliably synthesize this valuable benzylamine derivative for further applications in drug discovery and development.
References
- Hardman, J. G., et al. Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill, 2011.
-
Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007. [Link]
-
McMillan, et al. "Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight." Organic Process Research & Development, 2019. [Link]
-
"Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Chemistry LibreTexts. [Link]
-
Heinzman, S. W., and Ganem, B. "The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions." Journal of the American Chemical Society, 1982. [Link]
-
"Nitrile reduction." Wikipedia. [Link]
-
"Raney nickel." Wikipedia. [Link]
-
Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 2003. [Link]
-
"Nitrile to Amine (LiAlH4 or LAH reduction)." Organic Synthesis. [Link]
-
Satoh, T., et al. "Selective reduction of nitriles to primary amines with sodium borohydride-cobalt chloride in methanol." Tetrahedron Letters, 1969. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. scispace.com [scispace.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. reddit.com [reddit.com]
- 11. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction temperature for O-methylation of phenols
Ticket System ID: O-ME-PH-OPT-2024 Subject: Reaction Temperature & Selectivity Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Temperature-Selectivity Paradox
Welcome to the technical support hub for phenol O-methylation. The most common ticket we receive involves the Kinetic vs. Thermodynamic control of the phenoxide ion.
Phenoxide is an ambident nucleophile . It can attack electrophiles via the Oxygen (O-methylation, desired) or the Carbon (C-methylation, often undesired).
-
Low Temperature (Kinetic Control): Favors attack by the atom with the highest electron density (Oxygen).
-
High Temperature (Thermodynamic Control): Favors the formation of the more stable product (C-alkylated phenols) or allows for rearrangement (Claisen-type).
This guide provides diagnostic workflows to optimize your reaction temperature based on your specific reagent system.
Diagnostic Workflow: Select Your Reagent System
Before proceeding to specific protocols, use this decision matrix to identify your optimal operating window.
Figure 1: Decision matrix for temperature selection based on methylating agent.
Module A: The Williamson Ether Synthesis (MeI / DMS)
Standard Operating Window: 25°C – 60°C
This is the most common method but prone to "over-reaction" (C-alkylation) if the temperature is unregulated.
Troubleshooting Guide
Q: My LCMS shows a mass of M+14 (desired) but also M+28 and M+42. What is happening?
-
Diagnosis: You are observing C-methylation (poly-alkylation). This occurs because the product (anisole derivative) is often more electron-rich than the starting phenol, making it susceptible to further electrophilic attack if the temperature is too high.
-
The Fix:
-
Lower Temperature: Reduce reaction temperature to 0°C for the addition of the base and electrophile. Warm to Room Temperature (RT) only if conversion stalls.
-
Solvent Switch: If using DMF (boiling point 153°C) at elevated temps, switch to Acetone (boiling point 56°C) or Acetonitrile . Acetone reflux limits the maximum thermal energy available, naturally preventing the activation energy threshold for C-alkylation from being reached.
-
Q: The reaction is stalled at 50% conversion after 24 hours at RT.
-
Diagnosis: The lattice energy of your base (e.g., K₂CO₃) might be too high, or the phenoxide is not soluble.
-
The Fix:
-
Increase T: Raise temperature to 50-60°C.
-
Add Catalyst: Do not just overheat. Add 18-Crown-6 (if using K salts) or TBAI (Tetrabutylammonium iodide) to increase the "naked" character of the anion without needing dangerous thermal increases.
-
Protocol 1: Optimized Williamson Conditions
-
Dissolve Phenol (1.0 eq) in Acetone (0.2 M).
-
Add K₂CO₃ (1.5 eq).
-
Cool to 0°C.
-
Add MeI (1.2 eq) dropwise.
-
Stir at 0°C for 30 mins, then allow to warm to 25°C.
-
Checkpoint: Check TLC/LCMS. If <10% conversion, heat to reflux (56°C).
Module B: Green Chemistry (Dimethyl Carbonate - DMC)
Standard Operating Window: 90°C – 150°C
DMC is a "hard" electrophile and environmentally benign, but it is kinetically inert at standard temperatures.
Troubleshooting Guide
Q: I am refluxing DMC (90°C) with K₂CO₃, but no reaction is occurring.
-
Diagnosis: DMC is a weak electrophile. The activation energy for methylation with DMC is significantly higher than MeI. Pure thermal activation requires >120°C, which is impossible at atmospheric pressure (DMC boils at 90°C).
-
The Fix:
-
Autoclave: Run the reaction in a sealed tube/autoclave at 130°C – 150°C .
-
Catalytic Activation (DBU): If you must work at reflux (90°C), you need a superbase or nucleophilic catalyst. Add DBU (1.0 eq) or DABCO . This lowers the activation energy, allowing the reaction to proceed at reflux temperature [1].
-
Q: Why does DMC favor O-methylation even at high temperatures?
-
Mechanism: According to HSAB (Hard-Soft Acid-Base) theory, DMC is a "hard" electrophile. It prefers attacking the "hard" center of the phenoxide (Oxygen) rather than the "soft" center (Carbon), even at 150°C. This makes DMC excellent for selectivity, provided you can reach the required temperature [2].
Protocol 2: DMC High-Temp Method
-
Combine Phenol (1.0 eq), K₂CO₃ (2.0 eq), and TBAI (0.1 eq) in neat DMC (acting as solvent and reagent).
-
Transfer to a stainless steel autoclave or heavy-walled pressure vial.
-
Heat to 140°C for 4–8 hours.
-
Note: Pressure will generate.[1] Ensure vessel is rated for >5 bar.
Module C: Sensitive Substrates (TMS-Diazomethane)
Standard Operating Window: 0°C – 25°C
Used when the substrate cannot tolerate base or heat.
Troubleshooting Guide
Q: Can I heat the reaction to speed it up?
-
Answer: ABSOLUTELY NOT. Diazomethane and its derivative (TMS-Diazomethane) are thermally unstable. Heating above 40°C significantly increases the risk of rapid decomposition (explosion hazard) and loss of reagent as gas.
-
The Fix: If the reaction is slow, add methanol (10% v/v) as a co-solvent. Methanol activates the TMS-diazomethane species, accelerating the kinetics at room temperature without requiring heat.
Comparative Data: Solvent & Temperature Effects
The following table summarizes the relationship between solvent boiling points (maximum T) and reaction outcomes.
| Solvent | Boiling Point (°C) | Recommended For | Risk Factor |
| DCM | 40°C | TMS-Diazomethane | Very Low (Slow kinetics for Williamson) |
| Acetone | 56°C | Standard Williamson | Low (Prevents C-alkylation) |
| THF | 66°C | General Purpose | Low |
| DMC | 90°C | Green Chemistry | High (Requires Autoclave for efficiency) |
| DMF | 153°C | Sterically Hindered Phenols | High (Promotes C-alkylation if T > 80°C) |
| DMSO | 189°C | Unreactive Phenols | High (Difficult removal, side reactions) |
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
-
Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry, 67(7), 2188–2191. (Describes DBU activation allowing lower T).
Sources
Troubleshooting low conversion in benzonitrile synthesis from aldehydes
Ticket ID: #CN-SYNTH-001 Subject: Troubleshooting Low Conversion & Yield Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your aldehyde-to-nitrile conversion—a transformation that textbooks claim is "routine"—is failing to deliver the expected yields.
Whether you are employing the One-Pot Oxime-Dehydration route or the Direct Oxidative method, low conversion usually stems from three specific failure points: incomplete intermediate formation , failed dehydration thermodynamics , or chemoselectivity errors (over-oxidation/hydrolysis) .
This guide moves beyond generic advice. We will dissect the mechanism of failure for the two most common protocols used in drug discovery and provide self-validating troubleshooting steps.
Module 1: The One-Pot Oxime-Dehydration Route
Reagents: Hydroxylamine Hydrochloride (
The Mechanism & Failure Points
The reaction proceeds in two distinct equilibrium steps. Understanding which step is stalling is critical to fixing the yield.
Figure 1: The stepwise progression of nitrile synthesis via oxime. Note that both steps require water removal.
Troubleshooting Guide
Q: My reaction stalls at the Aldoxime intermediate. Why won't it dehydrate?
Diagnosis: The dehydration of the aldoxime to the nitrile is endothermic and entropically driven. If you are using a thermal method (e.g.,
-
Switch to Chemical Dehydration: If heating to 100°C+ in DMSO isn't working, add a chemical dehydrating agent. Acetic Anhydride (
) (1.1 equiv) is standard. -
The "Activated DMSO" Protocol: If you must avoid
, ensure you are using the Augustine protocol: in DMSO at 110°C . The DMSO acts as an oxidant/dehydrator similar to a Swern mechanism.[2]-
Validation: Check TLC.[3] If the spot is more polar than the aldehyde but less polar than the nitrile, you are stuck at the oxime.
-
Q: I am seeing the starting aldehyde regenerate during workup.
Diagnosis: This is a hydrolysis issue. The oxime formation is reversible. If the reaction mixture is acidic and you add water during the workup without neutralizing, the equilibrium shifts back to the aldehyde. Corrective Action:
-
Buffer the Workup: Quench the reaction into a saturated
solution, not significantly acidic water. -
Remove Water In-Situ: Use a Dean-Stark trap (toluene reflux) or molecular sieves if using a non-aqueous dehydrating agent.
Module 2: Direct Oxidative Conversion ( )
Reagents: Iodine (
This method is preferred in Medicinal Chemistry for being metal-free and avoiding harsh dehydrating agents.
The Mechanism & Failure Points
This reaction relies on the in situ formation of an N-iodo aldimine, which undergoes elimination.
Figure 2: The oxidative pathway. The elimination of HI is the rate-determining step often requiring base assistance.
Troubleshooting Guide
Q: I am getting low yields with electron-rich aldehydes (e.g., 4-Methoxybenzaldehyde).
Diagnosis: Electron-donating groups stabilize the intermediate imine but make the N-H bond less acidic, hindering the elimination of HI. Corrective Action:
-
Increase Oxidant Loading: Electron-rich substrates consume iodine faster due to side reactions. Increase
to 1.5 equiv. -
Add a Base: The elimination of HI is base-promoted. Add
(1.5 equiv) to the reaction mixture. This neutralizes the HI formed and drives the equilibrium forward.
Q: The reaction is messy with many spots on TLC (Amide formation).
Diagnosis: In aqueous ammonia, the nitrile can over-hydrolyze to the primary amide (
-
Switch Nitrogen Source: Replace aqueous ammonia with Ammonium Acetate (
) .[4] It releases ammonia slowly and buffers the pH. -
Solvent Switch: Move from pure water to THF/Water (9:1) or t-Butanol . This reduces the effective concentration of water available for hydrolysis while maintaining solubility.
Comparative Data: Selecting the Right Protocol
Use this decision matrix to select the method based on your substrate's sensitivity.
| Feature | Oxime-Dehydration ( | Direct Oxidative ( | Schmidt-Type ( |
| Best For | Stable, non-acid-sensitive substrates | Acid-sensitive, fragile protecting groups | Sterically hindered aldehydes |
| Primary Risk | Beckmann Rearrangement (Amide byproduct) | Over-oxidation / Hydrolysis to Amide | Formation of Formanilides |
| Reagent Toxicity | Moderate | Low (Green Chemistry) | High (Azide hazards) |
| Typical Yield | 85-95% | 70-90% | >90% (if optimized) |
| Water Tolerance | Low (Requires dry conditions) | High (Runs in aqueous media) | Low |
Standard Operating Procedures (SOPs)
Protocol A: The Robust "Activated DMSO" Method
Best for general laboratory synthesis where
-
Dissolve: Place Aldehyde (1.0 mmol) and Hydroxylamine Hydrochloride (1.3 mmol) in DMSO (3 mL).
-
Heat: Stir at 100–110 °C for 1–3 hours. (Do not exceed 120°C to avoid decomposition).
-
Monitor: Check TLC. If conversion is incomplete after 3h, add 10 mol%
as a catalyst. -
Workup: Cool to RT. Pour into ice-cold water . The nitrile usually precipitates. Filter or extract with Ethyl Acetate.
-
Critical Step: Wash organic layer with Brine to remove DMSO residues.
-
Protocol B: The "Green" Iodine-Ammonia Method
Best for medicinal chemistry (metal-free).
-
Mix: Combine Aldehyde (1.0 mmol),
(1.1 mmol), and aqueous Ammonia (28%, 2 mL) in THF (4 mL). -
Stir: React at room temperature for 30–60 mins.
-
Note: The solution will turn dark (iodine color) then fade as iodine is consumed.
-
-
Quench: Add aqueous
(Thiosulfate) to quench excess iodine (color changes from brown to clear). -
Extract: Extract with DCM.
References
-
Augustine, J. K., et al. (2011).[5] "A Practical and Cost-Efficient, One-Pot Conversion of Aldehydes into Nitriles Mediated by 'Activated DMSO'". Synlett.
-
Talukdar, S., et al. (2017). "A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles". RSC Advances.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.
-
Iida, S., & Togo, H. (2007).[3] "Direct oxidative conversion of alcohols and amines to nitriles with molecular iodine and DIH in aq NH3". Tetrahedron.
-
Rokade, B. V., & Prabhu, J. R. (2012).[5] "Schmidt Reaction of Aldehydes with NaN3: Synthesis of Nitriles". Journal of Organic Chemistry.
Sources
- 1. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of Nitriles from Alcohols or Aldehydes Using H5I...: Ingenta Connect [ingentaconnect.com]
- 4. A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26435B [pubs.rsc.org]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Validation & Comparative
Technical Analysis & Comparative Guide: 1H NMR Characterization of 5-tert-butyl-2-methoxybenzonitrile
Executive Summary & Strategic Context
In drug discovery, 5-tert-butyl-2-methoxybenzonitrile serves as a critical scaffold, particularly in the synthesis of receptor antagonists and kinase inhibitors.[1] Its structural integrity is defined by a specific 1,2,5-trisubstitution pattern on the benzene ring.
The primary analytical challenge lies not in detecting the molecule, but in regioisomer discrimination . During electrophilic aromatic substitution or cyanation reactions, the formation of the 4-tert-butyl or 3-tert-butyl isomers is a common byproduct risk.[1]
This guide provides a definitive 1H NMR structural assignment, comparing the standard CDCl₃ protocol against DMSO-d₆ to highlight resolution differences, and offering a logic-based framework for distinguishing the target molecule from its isomers.
Structural Logic & Spin System Analysis
To interpret the spectrum accurately, we must deconstruct the electronic environment of the three aromatic protons. The molecule possesses a 1,2,5-trisubstituted pattern.
-
Position 1 (-CN): Electron-withdrawing (Inductive -I, Mesomeric -M).[1] Deshields ortho/para protons.
-
Position 2 (-OCH₃): Strong electron-donating (Mesomeric +M).[1] Shields ortho/para protons.
-
Position 5 (-tBu): Weakly electron-donating.[1]
The Aromatic Spin System (AMX Type)
The three aromatic protons (H3, H4, H6) form a distinct splitting pattern that validates the substitution:
-
H3 (Ortho to -OCH₃): Heavily shielded by the methoxy group. Appears most upfield.
-
H4 (Meta to -OCH₃, Ortho to -tBu): Deshielded by the -CN group (para effect is weak, but lack of shielding dominates).
-
H6 (Ortho to -CN): Heavily deshielded by the cyano group. Appears most downfield.
Diagram: Coupling Logic & Splitting Tree
The following diagram illustrates the connectivity and expected coupling constants (
Figure 1: Spin-spin coupling network for the 1,2,5-trisubstituted benzene ring.[1] Note that H4 is the only proton coupling to two neighbors.
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is critical for resolving the aromatic region, especially when impurities are present.
Table 1: Chemical Shift Comparison & Performance
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Polar) | Delta ( |
| Solubility | Excellent for neutral organics.[1] | Required for salts/polar intermediates. | N/A |
| Water Peak | ~1.56 ppm (Usually distinct). | ~3.33 ppm (Can obscure methoxy). | +1.77 ppm |
| -OCH₃ Shift | ~3.90 ppm (Sharp Singlet).[1] | ~3.88 ppm (Sharp Singlet). | Negligible |
| -tBu Shift | ~1.30 ppm (Singlet).[1] | ~1.28 ppm (Singlet). | Negligible |
| Aromatic H6 | ~7.65 ppm. | ~7.75 ppm (Deshielded). | +0.10 ppm |
| Resolution | High. Sharp coupling constants. | Medium. Viscosity broadens peaks slightly. | N/A |
| Cost | Low. | High. | N/A |
Expert Insight:
Prefer CDCl₃ for routine purity analysis. The lower viscosity yields sharper lines, allowing precise measurement of the small meta-coupling (
Detailed Spectral Assignment (CDCl₃)
The following data represents the definitive assignment for the pure compound at 400 MHz or higher.
Table 2: 1H NMR Data Summary (400 MHz, CDCl₃)
| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |
| H-6 | 7.65 | Doublet (d) | 1H | Deshielded by -CN (Ortho).[1] Only meta-coupling visible.[1] | |
| H-4 | 7.55 | dd | 1H | Deshielded by CN (Meta). Couples to H3 (Ortho) and H6 (Meta). | |
| H-3 | 6.95 | Doublet (d) | 1H | Shielded by -OCH₃ (Ortho).[1] Only ortho-coupling visible.[1] | |
| -OCH₃ | 3.92 | Singlet (s) | 3H | - | Characteristic methoxy on aromatic ring.[1] |
| -tBu | 1.31 | Singlet (s) | 9H | - | Characteristic t-butyl group.[1] |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish this molecule from regioisomers, follow this strict protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of sample.
-
Dissolve in 0.6 mL of CDCl₃ (99.8% D).
-
Validation Check: Ensure solution is clear. Turbidity indicates inorganic salts; filter if necessary.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30° (maximize signal-to-noise).
-
Relaxation Delay (d1): Set to > 5 seconds .
-
Why? The t-butyl protons and methoxy protons have different T1 relaxation times.[1] A short d1 will suppress the integration of the t-butyl group, leading to incorrect integration ratios (e.g., measuring 7H instead of 9H).
-
Scans (ns): 16 (sufficient for >95% purity).
-
-
Processing & Integration:
-
Reference spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
-
Normalization: Set the t-butyl singlet (approx 1.3 ppm) to an integral of 9.00 .
-
Pass Criteria: The methoxy singlet must integrate to 2.9–3.1 , and each aromatic signal must integrate to 0.9–1.1 .
-
Workflow Diagram
Figure 2: Operational workflow ensuring quantitative accuracy of the t-butyl vs. aromatic integration.
Regioisomer Discrimination (The "Alternatives")
The most common synthetic error is the formation of the 4-tert-butyl isomer (substitution at the position para to the nitrile).[1] You can distinguish them instantly by the aromatic splitting pattern.
-
Target (1,2,5-substitution):
-
Pattern: d, dd, d
-
Key Feature: One proton (H4) couples to both neighbors.
-
-
Alternative (1,2,4-substitution - 4-tert-butyl isomer):
-
Protons are at positions 3, 5, 6.
-
H3: Singlet (s) or very fine doublet (meta coupling only). This is the tell-tale sign.
-
H5/H6: Pair of doublets (Ortho coupling,
Hz). -
Result: If you see a sharp aromatic singlet around 7.0 ppm, you have the wrong isomer.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for coupling constant verification).
-
ChemicalBook. (2023). 5-tert-butyl-2-methoxybenzaldehyde Spectral Data (Analogous Structure). Link
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1][4] Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
A Comparative Guide to the FTIR Analysis of 5-tert-butyl-2-methoxybenzonitrile: Predicting and Understanding Nitrile Stretch Frequencies
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy, particularly the Fourier-transform infrared (FTIR) technique, stands as a cornerstone for identifying functional groups. The nitrile (-C≡N) group, with its sharp and intense stretching vibration, serves as a sensitive probe of the local molecular environment. This guide provides an in-depth analysis of the nitrile stretching frequency in 5-tert-butyl-2-methoxybenzonitrile, comparing it with related benzonitrile derivatives and offering a robust experimental protocol for its determination.
The Influence of Substituents on Nitrile Vibration: A Predictive Analysis
The position of the nitrile stretching frequency in an aromatic system is not static; it is modulated by the electronic properties of other substituents on the benzene ring.[1][2][3] Generally, the C≡N stretching peak for aromatic nitriles is observed in the range of 2220-2240 cm⁻¹.[4][5] This is at a lower wavenumber compared to saturated nitriles (2240-2260 cm⁻¹) due to conjugation with the aromatic π-system, which slightly weakens the C≡N bond.[4]
In the case of this compound, we have two key substituents influencing the nitrile frequency:
-
2-Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (mesomeric effect). This increased electron density on the aromatic ring can be delocalized into the nitrile group's π* antibonding orbital, which further weakens the C≡N triple bond and is expected to lower its stretching frequency.
-
5-tert-Butyl Group (-C(CH₃)₃): This group is a weak electron-donating group through induction. Its primary influence is often steric, though its electronic contribution should not be entirely discounted.
Based on these substituent effects, we can predict that the nitrile stretching frequency of this compound will be at the lower end of the typical range for aromatic nitriles, likely below that of unsubstituted benzonitrile.
Comparative Analysis of Nitrile Stretch Frequencies
To contextualize the expected frequency for this compound, a comparison with simpler, related molecules is instructive. The following table summarizes typical nitrile stretching frequencies for relevant compounds.
| Compound | Substituents | Expected Nitrile Stretch Frequency (cm⁻¹) | Key Influencing Factors |
| Benzonitrile | None | ~2230 | Baseline for aromatic nitriles.[6] |
| 2-Methoxybenzonitrile | 2-Methoxy | < 2230 | Strong electron-donating group lowers frequency. |
| p-Tolunitrile | 4-Methyl | ~2229 | Weak electron-donating group, minor effect. |
| This compound | 2-Methoxy, 5-tert-Butyl | < 2230 (Predicted) | Combined electron-donating effects. |
This comparative data underscores the principle that electron-donating substituents tend to shift the nitrile stretching frequency to lower wavenumbers. The potent electron-donating nature of the methoxy group is expected to be the dominant factor for this compound.
Experimental Protocol for FTIR Analysis
A standardized and meticulously executed protocol is essential for obtaining high-quality, reproducible FTIR data.
Sample Preparation (KBr Pellet Method)
-
Materials: this compound (1-2 mg), dry potassium bromide (KBr) (100-200 mg), agate mortar and pestle, pellet press.
-
Procedure:
-
Gently grind the KBr in the agate mortar to a fine powder.
-
Add the this compound to the KBr and mix thoroughly by grinding for 1-2 minutes until a homogenous mixture is obtained.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
FTIR Spectrometer Setup and Data Acquisition
-
Instrument: A Fourier Transform Infrared Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Place the KBr pellet containing the sample in the beam path.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualizing the Workflow and Substituent Effects
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Caption: Electronic effects of substituents on the nitrile group.
Conclusion
The FTIR nitrile stretch frequency is a valuable diagnostic tool for characterizing substituted benzonitriles. For this compound, the combined electron-donating effects of the methoxy and tert-butyl groups are predicted to shift the C≡N stretching vibration to a lower wavenumber compared to unsubstituted benzonitrile. This guide provides a framework for understanding these substituent effects and a detailed protocol for the experimental verification of the nitrile stretch frequency. By adhering to rigorous experimental techniques and a sound theoretical understanding, researchers can confidently utilize FTIR spectroscopy for the precise structural elucidation of complex organic molecules.
References
- Benchchem. A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Derivatives.
- Cho, M. Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. Semantic Scholar.
- Webb, L. J. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC.
- Cho, M. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. ResearchGate.
- Cho, M. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Korea University Pure.
-
Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link].
- Rajalakshmi, K., et al. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research.
- University of California, Los Angeles. IR Spectroscopy by Functional Group.
Sources
The Steric Shield: A Technical Guide to tert-Butyl Effects in Benzonitrile Derivatives
Executive Summary
In the architecture of small molecule design, the tert-butyl (t-Bu) group is not merely a lipophilic bulk; it is a precision tool for kinetic stabilization. When positioned ortho to a cyano group in benzonitrile derivatives, the t-butyl moiety exerts a profound "Steric Shielding" effect that alters reactivity landscapes, rotational barriers, and metabolic fates.
This guide moves beyond basic steric theory to provide a rigorous comparison of t-butyl benzonitriles against their methyl and unsubstituted counterparts. We analyze the mechanistic causality of hydrolysis resistance, provide a self-validating protocol for quantifying steric hindrance, and evaluate the pharmacological trade-offs of this bulky substituent.
Part 1: The Steric Landscape – A Structural Comparison
To understand the magnitude of the t-butyl effect, one must quantify the spatial occupancy relative to standard alternatives. The t-butyl group is not just "larger"; it is spherical and rigid, creating a "Cone of Protection" that methyl groups cannot replicate.
Comparative Steric Parameters
| Parameter | Benzonitrile (-H) | o-Tolunitrile (-CH₃) | o-t-Butylbenzonitrile (-C(CH₃)₃) |
| Van der Waals Volume (ų) | ~5 (H atom) | 23.5 | 78.6 |
| A-Value (kcal/mol) | 0 | 1.70 | >4.9 (Bulky anchor) |
| Rotational Barrier (kcal/mol) | < 1.0 | ~2.5 | > 8.0 (Atropisomer potential) |
| Cone Angle (θ) | N/A | ~145° | ~185° |
Key Insight: While a methyl group allows for rotation that can temporarily expose the nitrile carbon, the t-butyl group interlocks with the aromatic ring's ortho-hydrogens, effectively freezing the conformation. This creates a permanent steric blockade against incoming nucleophiles.
Part 2: Reactivity Profiles – The "Bürgi-Dunitz Blockade"
The defining feature of ortho-t-butyl benzonitriles is their resistance to nucleophilic attack (e.g., hydrolysis to amides/acids or Pinner synthesis). This is not electronic deactivation; it is trajectory denial.
Mechanism of Inhibition
Nucleophiles must approach the nitrile carbon at the Bürgi-Dunitz angle (~107°) relative to the C≡N bond. In ortho-t-butyl derivatives, the methyl protons of the t-butyl group occupy this specific vector.
Pathway Visualization
The following diagram illustrates the kinetic competition between the productive nucleophilic attack and the steric repulsion caused by the t-butyl group.
Caption: The "Bürgi-Dunitz Blockade." The rigid t-butyl group physically occupies the 107° approach vector required for nucleophilic addition, raising the activation energy significantly compared to the rotatable methyl group.
Part 3: Experimental Protocol – Competitive Hydrolysis Assay
To rigorously quantify the steric effect in your specific derivative, do not rely on literature values alone. Use this internal standard protocol to determine the Relative Rate Factor (RRF) .
Objective
Determine the relative hydrolysis rate of a sterically hindered benzonitrile vs. a standard benzonitrile.
Materials
-
Analyte A: Your o-t-butyl benzonitrile derivative (1.0 mmol).
-
Standard B: 4-Chlorobenzonitrile (1.0 mmol) – chosen for distinct HPLC/GC retention and moderate reactivity.
-
Internal Standard: Biphenyl (0.5 mmol) – inert reference.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v).
-
Base: KOH (2.0 mmol).
Step-by-Step Methodology
-
Preparation: Dissolve Analyte A, Standard B, and Internal Standard in 10 mL of 1,4-Dioxane.
-
T0 Sampling: Remove a 100 µL aliquot before adding base. Dilute in MeCN (quench) and analyze via HPLC/GC to establish response factors.
-
Initiation: Add 2.5 mL of 1.0 M aqueous KOH. Heat the system to reflux (100°C). Note: Room temperature is insufficient for t-butyl derivatives.
-
Sampling Loop:
-
Take aliquots at t = 15, 30, 60, 120, and 240 minutes.
-
Quench: Immediately dispense aliquot into cold 0.1 M HCl/MeCN mixture to stop the reaction.
-
-
Data Analysis:
-
Plot ln([Nitrile]/[Internal Std]) vs. time.
-
The slope represents the pseudo-first-order rate constant (
). -
Calculate RRF:
.
-
Expected Results
-
Unsubstituted Benzonitrile: Rapid hydrolysis (
min). -
o-Methyl Benzonitrile: Moderate slowing (
). -
o-t-Butyl Benzonitrile: Extreme resistance (
). You may observe <5% conversion even after 4 hours, confirming the steric shield.
Part 4: Pharmacological & Material Implications[1]
For drug discovery professionals, the t-butyl group is a double-edged sword. It provides metabolic stability against hydrolysis (esterases/amidases) but introduces oxidative liabilities.
Metabolic Stability (Clearance)
The steric bulk prevents hydrolytic enzymes from accessing the nitrile (or derived amide). However, the t-butyl group itself is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2C8 and CYP3A4), which can hydroxylate the terminal methyls.
Design Strategy: If CYP oxidation is observed at the t-butyl group, consider the Trifluoromethylcyclopropyl moiety as a bioisostere. It retains the steric bulk and lipophilicity but eliminates the labile C-H bonds [1].
Solubility and Lipophilicity
The t-butyl group significantly increases lipophilicity (
-
Pro: Improves membrane permeability.
-
Con: Increases non-specific binding and risk of poor aqueous solubility.
Decision Matrix: When to Use o-t-Butyl
Caption: Strategic decision tree for selecting steric blockers in benzonitrile drug candidates. The t-butyl group is ideal for hydrolytic protection but requires monitoring for oxidative metabolism.
References
-
Barnes-Seeman, D., et al. (2013).[1] Metabolically Stable tert-Butyl Replacement.[1][2][3][4] ACS Medicinal Chemistry Letters, 4(6), 514–516.[2] [Link][2]
-
Taylor, W. (1938).[5] A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert-butyl bromides in acetone-water. Journal of the Chemical Society, 840.[5] [Link]
-
Goosen, A., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation.[6][7] Angewandte Chemie, 63(28). [Link]
-
PubChem. (2025).[8] 4-tert-Butylbenzonitrile Compound Summary. National Library of Medicine. [Link]
-
Chemistry Steps. (2022). Nucleophilic Addition to Carbonyl Groups: Steric and Electronic Effects. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - OAK Open Access Archive [oak.novartis.com]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 164. A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 4-tert-Butylbenzonitrile | C11H13N | CID 77883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Thermal Properties of 5-tert-butyl-2-methoxybenzonitrile
This technical guide provides a comparative analysis of the thermal properties of 5-tert-butyl-2-methoxybenzonitrile , a specialized intermediate used in the synthesis of pharmaceutical and agrochemical agents.
Executive Summary
This compound is a functionalized aromatic nitrile characterized by the presence of a bulky tert-butyl group at the 5-position and an electron-donating methoxy group at the 2-position. These substituents significantly influence its phase behavior, volatility, and solubility compared to simpler benzonitrile derivatives.
Unlike many para-substituted benzonitriles which are crystalline solids, experimental data indicates that this compound is often isolated as a high-boiling liquid under standard laboratory conditions, requiring high-vacuum distillation for purification. This guide compares its physical data with structural analogues to assist in process design and handling.
Physical Properties Comparison
The following table contrasts the target compound with three structural analogues. Note the distinct shift in phase behavior driven by the asymmetry of the 2,5-substitution pattern compared to the highly symmetric 4-substituted analogues.
| Compound | Structure | Physical State (RT) | Melting Point (°C) | Boiling Point (Experimental) |
| This compound | Target | Liquid / Low-Melting Solid | Not reported (Likely < 25°C) | 138–140 °C @ 0.2 mmHg [1] |
| 4-tert-Butylbenzonitrile | Analogue | Liquid | < 20 °C | 258 °C @ 760 mmHg [2] |
| 4-Methoxybenzonitrile | Analogue | Solid (Crystalline) | 57 – 60 °C | 256 – 257 °C @ 760 mmHg [3] |
| 2-Methoxybenzonitrile | Analogue | Liquid | N/A | 135 °C @ 12 mmHg [4] |
Key Insights:
-
Volatility: The target compound has a significantly higher boiling point than 2-methoxybenzonitrile. The value of 140 °C at typically high vacuum (0.2 mmHg) suggests an atmospheric boiling point well above 300 °C.
-
Phase Behavior: While 4-methoxybenzonitrile is a solid due to efficient crystal packing (symmetry), the introduction of the bulky tert-butyl group in the meta position relative to the nitrile (in the target) disrupts this packing, lowering the melting point and resulting in a liquid state at room temperature.
Experimental Protocols for Property Determination
To validate these properties in your own laboratory, the following standardized protocols are recommended.
Protocol A: High-Vacuum Distillation (Purification & BP Determination)
Used for: this compound, 4-tert-butylbenzonitrile.
-
Setup: Assemble a short-path distillation apparatus with a vacuum jacketed Vigreux column. Ensure all joints are greased with high-vacuum grease.
-
Vacuum Application: Connect to a dual-stage rotary vane pump capable of reaching < 1 mmHg. Insert a digital vacuum gauge (e.g., Pirani gauge) between the trap and the pump.
-
Heating: Use a silicone oil bath with a magnetic stirrer.
-
Procedure:
-
Evacuate the system to stable pressure (e.g., 0.2 mmHg).
-
Slowly ramp the oil bath temperature.
-
Observation: Record the vapor temperature when the distillate begins to condense consistently.
-
Target Metric: For this compound, expect collection at 138–140 °C (vapor temp) only when pressure is maintained at 0.2 mmHg .
-
Protocol B: Differential Scanning Calorimetry (DSC)
Used for: Solid analogues (e.g., 4-Methoxybenzonitrile) or to check for low-temperature crystallization of the target.
-
Sample Prep: Weigh 2–5 mg of the sample into an aluminum Tzero pan and seal hermetically.
-
Method:
-
Equilibrate at -40 °C.
-
Ramp at 10 °C/min to 300 °C.
-
-
Analysis: Identify the onset temperature of the endothermic peak (melting). This method eliminates subjective errors associated with capillary melting point apparatuses.
Process Logic & Purification Workflow
The physical state of the nitrile dictates the downstream purification strategy. The diagram below illustrates the decision logic for handling crude reaction mixtures of substituted benzonitriles.
Figure 1: Purification decision tree based on thermal properties of substituted benzonitriles.
Performance & Stability Analysis
Thermal Stability
The high boiling point of this compound implies excellent thermal stability. However, the tert-butyl group is susceptible to dealkylation under highly acidic conditions at elevated temperatures (Friedel-Crafts reversibility).
-
Recommendation: Avoid prolonged exposure to strong Lewis acids (e.g., AlCl₃) above 100 °C during subsequent derivatization.
Handling Precautions
As a liquid nitrile, the compound poses a permeation risk.
-
PPE: Use nitrile gloves (minimum 0.11 mm thickness) for splash protection. For prolonged handling, use laminate gloves (Silver Shield).
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the methoxy group or hydrolysis of the nitrile, although steric hindrance from the tert-butyl group provides some kinetic protection.
References
-
Patent Literature (Isolation Data): Preparation of benzonitriles via dehydration of benzamides. (Experimental section citing b.p. 138-140°C / 0.2 mmHg).
-
Thermo Scientific Chemicals: 4-tert-Butylbenzonitrile Product Specifications. Fisher Scientific.[1]
-
Chem-Impex International: 4-Methoxybenzonitrile Safety & Properties. Chem-Impex.
-
ChemicalBook: 2-Methoxybenzonitrile Physical Properties.
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Tert-butyl-2-methoxybenzonitrile
[1]
Executive Summary: Operational Directives
-
Primary Waste Stream: Organic Hazardous Waste (Non-Halogenated preferred, unless dissolved in halogenated solvents).
-
Critical Incompatibility: NEVER mix with strong acids (e.g., Hydrochloric, Sulfuric) or strong oxidizers.
-
Disposal Method: High-temperature incineration with afterburner and scrubber (Off-site commercial disposal).
-
Immediate Action: Segregate from aqueous acid waste streams to prevent potential hydrogen cyanide (HCN) evolution, however unlikely with stable aromatics.
Hazard Profile & Scientific Rationale
As a Senior Application Scientist, it is critical to understand why we handle this compound with specific protocols. 5-Tert-butyl-2-methoxybenzonitrile is a substituted aromatic nitrile.
-
The Nitrile Moiety (
): While aromatic nitriles are generally more stable than aliphatic nitriles, they pose a dual threat.-
Metabolic Toxicity: If ingested or absorbed, hepatic metabolism can liberate cyanide ions (
), inhibiting cytochrome c oxidase and stalling cellular respiration. -
Chemical Reactivity: Under acidic hydrolysis, nitriles convert to carboxylic acids and ammonia. However, in the presence of strong acids and specific reducing agents, or during uncontrolled combustion, toxic HCN gas can be generated.
-
-
The Tert-butyl & Methoxy Groups: These electron-donating groups increase the electron density of the benzene ring. While this stabilizes the nitrile bond against simple hydrolysis compared to electron-deficient benzonitriles, it increases the compound's flammability and potential for energetic reactions with strong oxidizers.
Key Safety Data (Derived from Analogous Benzonitriles):
| Parameter | Characteristic | Implication for Disposal |
| Signal Word | WARNING / DANGER | Treat as high-hazard chemical.[1] |
| Hazard Statements | H302/H312/H332 (Harmful by ingestion/skin/inhalation) | Full PPE (Nitrile gloves, lab coat, goggles) required. |
| Flash Point | Likely >100°C (Solid/Oil) | Combustible. Classify as Ignitable Waste if in solvent. |
| Incompatibilities | Strong Acids, Strong Oxidizers, Strong Bases | Strict Segregation in waste accumulation areas. |
Segregation Logic & Compatibility
The most common error in nitrile disposal is "waste stream cross-contamination." Use the following logic to ensure chemical compatibility.
Figure 1: Chemical segregation logic. Red paths indicate high-risk incompatibilities that must be avoided during waste accumulation.
Step-by-Step Disposal Protocol
Scenario A: Pure Solid/Oil Substance
Best for: Expired reagents, synthesis products, or bulk leftovers.
-
Container Selection: Use the original container if intact.[2] If transferring, use a High-Density Polyethylene (HDPE) or Amber Glass jar with a screw-top lid.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant."[3]
-
-
Secondary Containment: Place the sealed container inside a clear zip-lock bag or a secondary plastic tub to prevent leakage during transport.
-
Handover: Move to the central accumulation area designated for Solid Toxic Organics .
Scenario B: Solution Waste (HPLC effluent, mother liquor)
Best for: Reaction mixtures dissolved in organic solvents.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.
-
Non-Halogenated (Methanol, Ethyl Acetate, Acetone): Use the Non-Halogenated Waste stream.
-
-
pH Check (Crucial):
-
Dip a pH strip into the waste solution.
-
Requirement: pH must be Neutral (6-8) or slightly Basic (8-10) .
-
Correction: If acidic, neutralize slowly with saturated Sodium Bicarbonate (
) before adding the nitrile to the container. This prevents acid-catalyzed hydrolysis in the drum.
-
-
Accumulation: Pour into the appropriate solvent carboy (HDPE or Steel Safety Can).
-
Log Entry: Record the approximate concentration of the nitrile on the waste log sheet.
Scenario C: Spill Cleanup
Immediate response for bench-top spills.
-
Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Absorb:
-
Liquids: Cover with vermiculite, dry sand, or a commercial organic spill pad.
-
Solids: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop.
-
-
Decontaminate: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes traces of nitrile/cyanide, rendering them safer. Follow with a water rinse.[4][2][3]
-
Disposal: Place all contaminated absorbents and gloves into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Nitriles."
Disposal Decision Workflow
Figure 2: Operational workflow for determining the correct waste stream packaging.
References & Authority
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Standard for chemical segregation and nitrile handling).
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Methoxybenzonitrile (Analog). (Provides baseline toxicity and handling data for methoxy-substituted benzonitriles).
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines. (Defines P-list and U-list waste streams for nitriles).
-
PubChem. Compound Summary: Benzonitrile Derivatives. (Structural and property data).[4][2][5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
